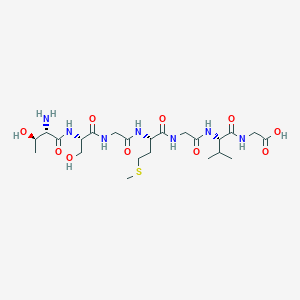![molecular formula C16H16O4 B14222871 Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- CAS No. 819810-73-6](/img/structure/B14222871.png)
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl-, also known as 2,4-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.2167 g/mol . This compound belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups . Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light, making them valuable as UV stabilizers in products such as plastics, coatings, and sunscreens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- typically involves the condensation of 2,4-dihydroxybenzaldehyde with phenylacetic acid under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired benzophenone derivative . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
In industrial settings, the production of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time . The use of continuous flow reactors allows for efficient production and high yields of the compound . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzophenones, which have various applications in organic synthesis and material science .
Applications De Recherche Scientifique
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing UV-induced degradation of materials . The compound interacts with molecular targets such as DNA and proteins, protecting them from UV-induced damage . Additionally, its antioxidant properties help in scavenging free radicals, further contributing to its protective effects .
Comparaison Avec Des Composés Similaires
Methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- can be compared with other benzophenone derivatives such as:
Benzophenone-1 (2,4-dihydroxybenzophenone): Similar UV-absorbing properties but lacks the methoxyethyl group.
Benzophenone-3 (2-hydroxy-4-methoxybenzophenone): Commonly used in sunscreens, with a different substitution pattern on the phenyl rings.
Octabenzone (2-hydroxy-4-(octyloxy)benzophenone): Used as a UV stabilizer in plastics, with an octyloxy group providing enhanced lipophilicity.
The uniqueness of methanone, [2,4-dihydroxy-6-(2-methoxyethyl)phenyl]phenyl- lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
819810-73-6 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
[2,4-dihydroxy-6-(2-methoxyethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c1-20-8-7-12-9-13(17)10-14(18)15(12)16(19)11-5-3-2-4-6-11/h2-6,9-10,17-18H,7-8H2,1H3 |
Clé InChI |
BEXJZYJPSLSQEH-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=C(C(=CC(=C1)O)O)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
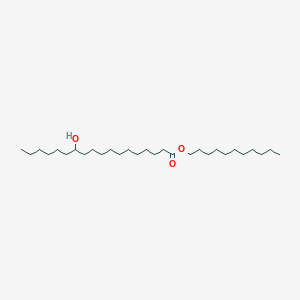
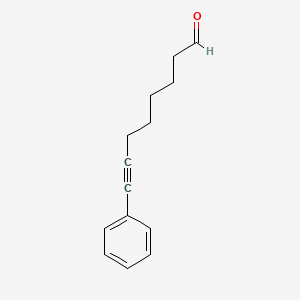

![3-(1-Benzothiophen-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222845.png)
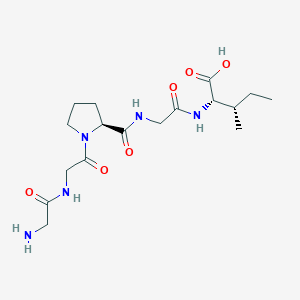

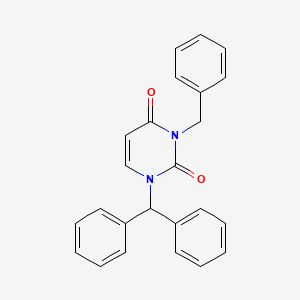

![2,3-Bis[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14222863.png)

